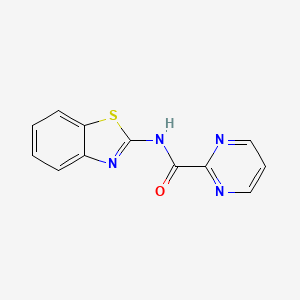

![molecular formula C19H24N2O2 B5538997 3-(3-hydroxy-3-methylbutyl)-N-[(2-methyl-4-pyridinyl)methyl]benzamide](/img/structure/B5538997.png)

3-(3-hydroxy-3-methylbutyl)-N-[(2-methyl-4-pyridinyl)methyl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 3-(3-Hydroxy-3-methylbutyl)-N-[(2-methyl-4-pyridinyl)methyl]benzamide often involves Bischler-Napieralski reactions, which are useful for cyclizing N-aryl amides to produce various heterocyclic structures. For instance, N-(4-aryl-4-hydroxybutyl)benzamides have been cyclized under Bischler-Napieralski conditions to yield 3-arylmethylidene-4,5-dihydro-3H-pyrroles. The structure of these compounds, including an E-isomer, was confirmed by X-ray crystallographic analysis (Browne, Skelton, & White, 1981).

Molecular Structure Analysis

X-ray crystallography plays a crucial role in determining the molecular structures of benzamide derivatives, providing insight into their configuration and conformation. The molecular structure of N-(3-{[(Z)-(3-Hydroxy-4-methylphenyl)imino]methyl}pyridin-2-yl)pivalamide, for example, revealed a non-planar molecule stabilized by intramolecular N—H⋯N hydrogen bonding, with significant dihedral angles between benzene rings (Atalay, Gerçeker, Esercİ, & Ağar, 2016).

Chemical Reactions and Properties

The chemical reactivity of benzamide compounds often involves interactions with various reagents to produce heterocyclic structures or to modify existing ones. For example, the methylation of the pyridine moiety in N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides was explored as a means to enhance their analgesic properties, showing the impact of structural modifications on biological activity (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Benzamide derivatives have been synthesized and tested for their antimicrobial activity. For example, N-(3-Hydroxy-2-pyridyl)benzamides were synthesized and displayed significant in vitro antibacterial activity against various bacteria such as Escherichia coli, Pseudomonas aeruginosa, Entrococcus faecalis, and Staphylococcus aureus (Mobinikhaledi et al., 2006). This suggests that compounds with benzamide moieties, including 3-(3-hydroxy-3-methylbutyl)-N-[(2-methyl-4-pyridinyl)methyl]benzamide, could potentially possess antimicrobial properties.

Cancer Therapy

Benzamide derivatives have shown promise in cancer therapy. For instance, MGCD0103, an isotype-selective small molecule histone deacetylase (HDAC) inhibitor, has demonstrated significant antitumor activity and has entered clinical trials (Zhou et al., 2008). This highlights the potential application of structurally related benzamide compounds in cancer research and therapy.

Synthesis and Material Science

The synthesis of benzamide derivatives and their application in material science has been explored. For example, the synthesis of (S)-BZM and its high yield starting from specific acids indicates the usefulness of these compounds in the preparation of radiopharmaceuticals and potentially in material science for specific applications (Bobeldijk et al., 1990).

Alzheimer's Therapy

Research on N-Aryl-substituted 3-(β-D-glucopyranosyloxy)-2-methyl-4(1H)-pyridinones explores their potential as therapeutic agents in neurodegenerative diseases like Alzheimer's. These compounds are designed to interact with metal ions associated with the disease's pathology (Scott et al., 2011). The pyridinylmethyl benzamide structure within the query compound might offer similar investigative pathways for Alzheimer's therapy.

Chemical Synthesis and Ligand Development

In the realm of chemical synthesis and ligand development, research on ligand-enabled, copper-promoted regio- and chemoselective hydroxylation of arenes, aryl halides, and aryl methyl ethers offers insights into the development of new synthetic methodologies that could be applicable to the synthesis and functionalization of complex benzamide derivatives (Singh & Jana, 2016).

Eigenschaften

IUPAC Name |

3-(3-hydroxy-3-methylbutyl)-N-[(2-methylpyridin-4-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O2/c1-14-11-16(8-10-20-14)13-21-18(22)17-6-4-5-15(12-17)7-9-19(2,3)23/h4-6,8,10-12,23H,7,9,13H2,1-3H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRSAALVZIOJWRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)CNC(=O)C2=CC=CC(=C2)CCC(C)(C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-hydroxy-3-methylbutyl)-N-[(2-methyl-4-pyridinyl)methyl]benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-hydroxyethyl)-9-(4-methoxy-2,5-dimethylbenzyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5538916.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-fluoro-N-isopropylbenzamide](/img/structure/B5538923.png)

![{3-(cyclopropylmethyl)-1-[2-(2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]piperidin-3-yl}methanol](/img/structure/B5538931.png)

![4-{[3-(3-ethylphenoxy)-1-azetidinyl]carbonyl}-2-propyl-1,3-thiazole](/img/structure/B5538949.png)

![1-(5-{1-[5-(methoxymethyl)-2-furoyl]piperidin-3-yl}-4-methyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5538966.png)

![N-[(3R*,4R*)-4-morpholin-4-yltetrahydrofuran-3-yl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5538972.png)

![2-(2-hydroxypropyl)-9-(1-pyrrolidinylsulfonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5538973.png)

![(3aS*,6aS*)-2-(cyclopentylcarbonyl)-5-[6-(methoxymethyl)pyrimidin-4-yl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5538991.png)

![(4aR*,7aS*)-1-butyryl-4-[(5-ethyl-2-thienyl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5538996.png)

![N-[(2,7-dimethoxy-1-naphthyl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5539023.png)